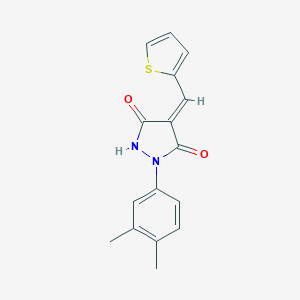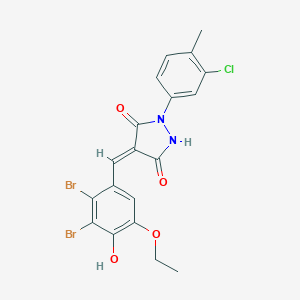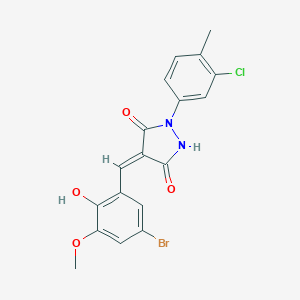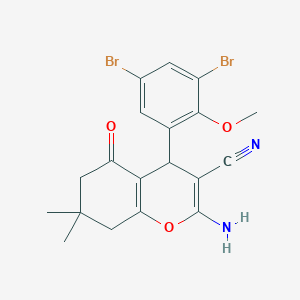![molecular formula C22H17Cl2IN4O3 B301689 6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301689.png)
6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (referred to as Compound A) is a novel pyrano[2,3-c]pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Compound A involves its interaction with the ATP-binding site of protein kinases, leading to the inhibition of their activity. This, in turn, disrupts the downstream signaling pathways, resulting in the inhibition of cell proliferation and survival. The specific binding mode of Compound A to the ATP-binding site of protein kinases has been studied through X-ray crystallography, which has provided insights into its inhibitory activity.
Biochemical and Physiological Effects:
Compound A has been shown to exhibit potent inhibitory activity against various protein kinases, including Aurora-A, Aurora-B, and FLT3. Inhibition of these kinases has been associated with the induction of cell cycle arrest and apoptosis in cancer cells, making Compound A a potential candidate for cancer treatment. Additionally, Compound A has been shown to exhibit anti-inflammatory activity, which may be attributed to its inhibition of certain signaling pathways involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Compound A in lab experiments is its potent inhibitory activity against protein kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, its unique chemical structure may provide insights into the development of more potent and selective inhibitors. However, one limitation of using Compound A is the need for further studies to determine its specificity and selectivity towards different protein kinases, as well as its potential off-target effects.
Direcciones Futuras
There are several future directions for the study of Compound A. One potential direction is the development of more potent and selective inhibitors based on its chemical structure. Additionally, further studies are needed to determine the specific signaling pathways and biological processes that are affected by Compound A's inhibitory activity. Finally, the potential applications of Compound A in drug development, particularly for cancer and inflammatory disorders, warrant further investigation.
Métodos De Síntesis
Compound A can be synthesized through a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-4-hydroxypyrazole-5-carbonitrile with 2,4-dichlorobenzyl bromide to produce 4-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazole-5-carbonitrile. The intermediate product is then reacted with 5-iodo-3-methoxy-4-(4-nitrophenoxy)aniline to form the final product, Compound A.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development. Specifically, Compound A has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways and are involved in the development of various diseases, such as cancer and inflammatory disorders.
Propiedades
Nombre del producto |
6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
|---|---|
Fórmula molecular |
C22H17Cl2IN4O3 |
Peso molecular |
583.2 g/mol |
Nombre IUPAC |
6-amino-4-[4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H17Cl2IN4O3/c1-10-18-19(14(8-26)21(27)32-22(18)29-28-10)12-5-16(25)20(17(6-12)30-2)31-9-11-3-4-13(23)7-15(11)24/h3-7,19H,9,27H2,1-2H3,(H,28,29) |
Clave InChI |
AKENJNUNAYUHSP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)I)OCC4=C(C=C(C=C4)Cl)Cl)OC |
SMILES canónico |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)I)OCC4=C(C=C(C=C4)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)




![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)
![2-amino-4-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301618.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)

![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)
![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)